molecular formula C14H9NO2 B1330275 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione CAS No. 3369-39-9

1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B1330275
CAS No.: 3369-39-9
M. Wt: 223.23 g/mol
InChI Key: BAWHYOHVWHQWFQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of naphthalenes and pyrroles This compound is characterized by a naphthalene ring fused to a pyrrole ring with a dione functional group

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method involves the use of naphthalene-1-carboxylic acid and pyrrole-2,5-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)-1H-indole-3-carboxylic acid: Similar structure with an indole ring instead of a pyrrole ring.

    1-(Naphthalen-1-yl)-1H-pyrrole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a dione group.

    1-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid: Similar structure with a carboxylic acid group at a different position.

Uniqueness

1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of a naphthalene ring fused to a pyrrole ring with a dione functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

IUPAC Name

1-naphthalen-1-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWHYOHVWHQWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285233
Record name 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3369-39-9
Record name 3369-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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